p-Tolyl undec-10-enoate
Description
Significance of Bio-Based Esters in Sustainable Chemistry
In the quest for a more sustainable chemical industry, bio-based esters are at the forefront of research and development. acs.orgmdpi.com Derived from renewable resources like plant oils, these esters present a greener alternative to their petrochemical-based counterparts. repec.orgresearchgate.net The focus on bio-based esters is driven by several factors, including dwindling fossil fuel reserves and growing concerns about climate change. researchgate.net
The principles of green and sustainable chemistry encourage the use of renewable feedstocks and environmentally benign catalytic processes. repec.org Bio-based esters, such as those derived from fatty acids, are central to the production of a variety of products, including biofuels, lubricants, and polymers. acs.orgrepec.org Their biodegradability and often lower toxicity contribute to a more circular economy, where materials are reused and recycled. acs.org Research is actively exploring the use of heterogeneous catalysts to produce these esters, further enhancing the sustainability of the processes by allowing for easier catalyst recovery and reuse. repec.org
Overview of p-Tolyl Undec-10-enoate (B1210307) within the Undecenoate Ester Class
Within the broad class of undecenoate esters, p-tolyl undec-10-enoate is a specific derivative that incorporates a p-tolyl group attached to the ester oxygen. This aromatic moiety introduces distinct properties to the molecule compared to simple alkyl esters. The precursor, undec-10-enoic acid, is a fatty acid that can be sourced from renewable feedstocks. stenutz.eu
The general structure of undec-10-enoate esters makes them valuable monomers for polymerization reactions. For instance, they are key components in the synthesis of biobased aliphatic polyesters. The terminal double bond can participate in reactions such as acyclic diene metathesis (ADMET) polymerization, leading to the formation of high molecular weight polyesters. mdpi.com The ester group, on the other hand, provides a site for transformations like transesterification, a crucial reaction for modifying the properties of the resulting polymers or for chemical recycling. acs.orgacs.org The presence of the p-tolyl group in this compound can influence the electronic and steric environment of the ester linkage, potentially affecting its reactivity and the properties of any resulting polymers.
Chemical Profile of this compound
| Identifier | Value |
| IUPAC Name | (4-methylphenyl) undec-10-enoate nih.gov |
| CAS Number | 67874-76-4 nih.gov |
| Molecular Formula | C18H26O2 nih.gov |
| Molecular Weight | 274.4 g/mol nih.gov |
Structure
3D Structure
Properties
CAS No. |
67874-76-4 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(4-methylphenyl) undec-10-enoate |
InChI |
InChI=1S/C18H26O2/c1-3-4-5-6-7-8-9-10-11-18(19)20-17-14-12-16(2)13-15-17/h3,12-15H,1,4-11H2,2H3 |
InChI Key |
JBSXTRRQRUQNQG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)CCCCCCCCC=C |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CCCCCCCCC=C |
Other CAS No. |
67874-76-4 |
Origin of Product |
United States |
Reaction Kinetics and Mechanistic Investigations of Undec 10 Enoate Ester Transformations
Kinetic Studies of Esterification and Transesterification Reactions
Kinetic studies are essential for quantifying the rates at which undec-10-enoate (B1210307) esters are formed or interconverted. These investigations typically involve monitoring the concentration of reactants and products over time under various conditions to determine key kinetic parameters.
The determination of reaction order can be achieved through several methods, including the substitution method, where experimental data are fitted into the integrated rate equations for different orders (zero, first, second). uomustansiriyah.edu.iq When the calculated rate constant (k) remains consistent across different time intervals and initial concentrations, the assumed reaction order is considered correct. uomustansiriyah.edu.iqresearchgate.net
For instance, in the esterification of 10-undecenoic acid with an alcohol in the presence of an acid catalyst, the rate law can often be expressed as: Rate = k[10-Undecenoic Acid][Alcohol]
Kinetic models are developed to correlate the conversion of reactants at various temperatures and molar ratios. researchgate.net In some cases, particularly in transesterification reactions under specific conditions, the kinetics may be best described by a pseudo-first-order model. researchgate.net The rate constant, k, is a proportionality constant that reflects the intrinsic reactivity of the system at a given temperature. Its value can be determined from the slope of a plot derived from the integrated rate law. nityapublications.com The Arrhenius equation is then used to determine the activation energy (Ea), which represents the minimum energy required for the reaction to occur. researchgate.net
Table 1: Illustrative Kinetic Data for the Esterification of 10-Undecenoic Acid This table presents hypothetical data based on typical findings for esterification reactions to illustrate the relationship between temperature, rate constant, and conversion.
| Temperature (K) | Molar Ratio (Alcohol:Acid) | Rate Constant (k) (L mol⁻¹ min⁻¹) | Conversion after 60 min (%) |
| 333 | 1:1 | 0.005 | 65 |
| 343 | 1:1 | 0.012 | 78 |
| 353 | 1:1 | 0.025 | 88 |
| 353 | 5:1 | 0.028 | 92 |
Catalysts are pivotal in esterification and transesterification reactions as they increase the reaction rate by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. mdpi.com Both homogeneous and heterogeneous catalysts, encompassing acidic, basic, and enzymatic types, are employed for undec-10-enoate ester transformations. mdpi.com
Homogeneous Acid Catalysts: Traditional mineral acids like sulfuric acid and sulfonic acids such as p-toluenesulfonic acid and dodecylbenzene sulfonic acid (DBSA) are effective for esterification. acs.orgnih.gov They operate by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. mdpi.com
Heterogeneous Catalysts: These catalysts offer advantages in terms of separation, reusability, and reduced waste. mdpi.com
Metal Oxides: Vanadium(V) oxide (V₂O₅), particularly when modified with copper (Cu), has been shown to be an effective and recyclable catalyst for the transesterification of ethyl-10-undecenoate. acs.orgnih.gov V₂O₅ is believed to function as a Lewis acid catalyst. acs.orgnih.gov Calcium oxide (CaO), a basic heterogeneous catalyst, has also demonstrated high activity and selectivity in the transesterification of ethyl 10-undecenoate. acs.org
Organometallic Complexes: Titanium complexes such as (Cyclopentadienyl)titanium trichloride (CpTiCl₃) and (Pentamethylcyclopentadienyl)titanium trichloride (Cp*TiCl₃) are highly active for the transesterification of methyl 10-undecenoate. acs.org
Enzymes: Lipases can be used as biocatalysts for the esterification of 10-undecenoic acid under mild reaction conditions. researchgate.net
The choice of catalyst significantly impacts not only the reaction rate but also the selectivity towards the desired ester product.
Table 2: Effect of Various Catalysts on the Transesterification of Undec-10-enoate Esters
| Catalyst | Substrate | Alcohol | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| Cu-deposited V₂O₅ | Ethyl 10-undecenoate | 1,4-Cyclohexanedimethanol | 100 | Moderate | 68 | acs.orgnih.gov |
| CpTiCl₃ | Methyl 10-undecenoate | Cyclohexanemethanol | 120 | 92 | >99 | acs.org |
| CaO | Ethyl 10-undecenoate | Cyclohexanemethanol | 120 | High | 97-98 | acs.org |
| Sc(CF₃SO₃)₃ | Methyl 10-undecenoate | Diols | - | - | - | acs.org |
Mechanistic Pathways of Ester Formation and Exchange
The mechanism of esterification and transesterification dictates the sequence of bond-breaking and bond-forming events that lead from reactants to products. These pathways are heavily influenced by the type of catalysis employed.
Acid Catalysis: In the presence of an acid catalyst, the reaction typically proceeds via the protonation of the carbonyl oxygen of the ester or carboxylic acid. mdpi.comchemistrysteps.com This initial step enhances the electrophilicity of the carbonyl carbon. The alcohol (in esterification) or the incoming alcohol (in transesterification) then acts as a nucleophile, attacking the activated carbonyl carbon. mdpi.com This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a leaving group (water in esterification, or an alcohol in transesterification) regenerates the catalyst and yields the final ester product. chemistrysteps.commasterorganicchemistry.com All steps in the acid-catalyzed mechanism are generally reversible. chemistrysteps.com
Basic Catalysis: Under basic conditions, the mechanism for transesterification involves the deprotonation of the incoming alcohol by a strong base to form a nucleophilic alkoxide ion. masterorganicchemistry.com This alkoxide directly attacks the electrophilic carbonyl carbon of the ester in a nucleophilic addition step, forming a tetrahedral intermediate. masterorganicchemistry.com The intermediate then collapses, eliminating the original alkoxide group and forming the new ester. masterorganicchemistry.com In the context of ester formation from a carboxylic acid, a base would first deprotonate the carboxylic acid to form a carboxylate. However, direct esterification is typically acid-catalyzed, as the carboxylate is not sufficiently electrophilic. For base-promoted reactions involving esters, the formation of an enolate intermediate by deprotonation of the α-carbon can also occur, which is a key step in reactions like the Claisen-Schmidt condensation. masterorganicchemistry.comacs.org
The transient species formed during the course of a reaction are known as reaction intermediates. Their identification, often through trapping experiments or computational studies, is crucial for elucidating the reaction mechanism. nih.gov
Tetrahedral Intermediate: The central and most widely accepted intermediate in both acid- and base-catalyzed esterification and transesterification is the tetrahedral intermediate. mdpi.commasterorganicchemistry.com In the acid-catalyzed pathway, this intermediate is neutral after proton transfers, while in the base-catalyzed pathway, it carries a negative charge on the oxygen atom. chemistrysteps.commasterorganicchemistry.com
Protonated Carbonyl Species: In acid catalysis, the initial intermediate is the protonated form of the carboxylic acid or ester. mdpi.comyoutube.com This species is significantly more electrophilic than its neutral counterpart, facilitating the subsequent nucleophilic attack.
Enolates: In the presence of a suitable base, esters with protons on the α-carbon (the carbon adjacent to the carbonyl group) can be deprotonated to form an enolate ion. masterorganicchemistry.com The negative charge in an enolate is delocalized between the α-carbon and the oxygen atom through resonance. masterorganicchemistry.com While more relevant to condensation reactions, the potential for enolate formation is an important aspect of the reactivity of esters under basic conditions. khanacademy.orgresearchgate.net
Carbocation Intermediates: In specific cases, such as the esterification of alcohols that can form stable carbocations (e.g., tertiary or benzylic alcohols), an Sɴ1-type mechanism may occur. chemistrysteps.comnih.gov This pathway involves the formation of a carbocation from the alcohol, which is then attacked by the carboxylic acid.
Polymerization Science and Macromolecular Applications of Undec 10 Enoate Derivatives
Undec-10-enoate (B1210307) Esters as Monomers for Polymer Synthesis
Undec-10-enoate esters are valuable monomers derived from renewable feedstocks like castor oil. nih.gov Their chemical structure, featuring a terminal olefinic double bond and a carboxylate group, makes them ideal precursors for the synthesis of α,ω-dienes, which are key monomers for acyclic diene metathesis (ADMET) polymerization. nih.gov The transesterification of undec-10-enoate esters (such as ethyl-10-undecenoate) with various diols is an efficient method to produce these symmetrical α,ω-diene monomers. nih.govnih.gov This process allows for the incorporation of a wide variety of chemical structures into the monomer backbone, enabling the synthesis of polyesters with tailored properties. nih.gov
Monomers such as undec-10-en-1-yl undec-10-enoate and bis(undec-10-enoate)s derived from diols like isosorbide, 1,4-butanediol, and 1,4-cyclohexanedimethanol have been successfully synthesized and polymerized. nih.govmdpi.com The resulting polyesters are often biodegradable and can be derived entirely from bio-based sources, positioning them as sustainable alternatives to petroleum-based polymers. rsc.org The versatility of these monomers allows for the creation of polymers with a range of thermal and mechanical properties, from amorphous materials with low glass transition temperatures to semi-crystalline plastics with high melting points. nih.govrsc.orgmdpi.com
Acyclic Diene Metathesis (ADMET) Polymerization of Undec-10-enoate Monomers
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that has proven highly effective for converting α,ω-diene monomers, including undec-10-enoate derivatives, into high molecular weight unsaturated polyesters. nih.govnih.govresearchgate.net This technique is valued for its tolerance to various functional groups and its ability to create well-defined polymer architectures. nih.gov The polymerization proceeds through the removal of a small volatile alkene, typically ethylene (B1197577), which drives the reaction toward the formation of long polymer chains. mdpi.com
The success of ADMET polymerization of undec-10-enoate monomers is highly dependent on the choice of catalyst. Ruthenium-carbene complexes are widely used due to their high activity and functional group tolerance. nih.govresearchgate.net Commonly employed catalysts include:
Grubbs' Second Generation Catalyst (G2): RuCl₂(PCy₃)(IMesH₂)(CHPh). This catalyst is effective for polymerizing various undec-10-enoate dienes, such as 4-allyl-2-methoxyphenyl 10-undecenoate, to produce amorphous polymers with high molar mass and low polydispersity. mdpi.comnih.govresearchgate.net
Hoveyda-Grubbs' Second Generation Catalyst (HG2): RuCl₂(IMesH₂)(CH-2-OⁱPr-C₆H₄). HG2 is also highly efficient and has been used to synthesize high molecular weight unsaturated polyesters from monomers like dianhydro-D-glucityl bis(undec-10-enoate). nih.govmdpi.com
ADMET polymerization of difunctional undec-10-enoate monomers yields linear unsaturated polyesters. nih.gov Subsequent hydrogenation of the olefinic double bonds in the polymer backbone can be performed to produce saturated aliphatic polyesters, which often exhibit different thermal and mechanical properties, such as increased melting temperatures. nih.govmdpi.com For instance, the ADMET copolymerization of dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-decadiene, followed by tandem hydrogenation, yields saturated polymers with melting temperatures ranging from 71.7 to 107.6 °C. mdpi.com
Network polymers can be synthesized by introducing a multifunctional monomer as a cross-linker during the ADMET polymerization. The inclusion of a tri-functional cross-linker, such as 5-formylbenzene-1,2,3-triyl tris(undec-10-enoate) or glycerol (B35011) tris(undec-10-enoate), during the polymerization of a linear α,ω-diene monomer leads to the formation of a cross-linked polymer network. nih.govresearchgate.netrsc.orgmdpi.com These network bio-based polyesters can exhibit significantly improved tensile properties, including higher tensile strength and elongation at break, compared to their linear counterparts. mdpi.com
Table 1: Examples of ADMET Polymerization of Undec-10-enoate Monomers
| Monomer | Catalyst | Mn ( g/mol ) | Mw/Mn | Polymer Type |
| 4-allyl-2-methoxyphenyl 10-undecenoate | G2 | 12,700 | 1.85 | Linear |
| undec-10-en-1-yl undec-10-enoate | G2 | 26,500 | - | Linear |
| Dianhydro-D-glucityl bis(undec-10-enoate) / 1,9-decadiene | HG2 | 9,300 - 23,400 | - | Linear |
| Bis(undec-10-enoate) with Isosorbide | Mo catalyst | 44,400 - 49,400 | - | Linear |
Data compiled from multiple research findings. mdpi.commdpi.comnih.govresearchgate.netresearchgate.net
Control over molecular weight (Mn) and polydispersity (Mw/Mn) is crucial for tailoring the properties of the final polyester. In ADMET polymerization, several factors influence these parameters:
Reaction Conditions: Conducting the polymerization under a dynamic vacuum is essential for efficiently removing the ethylene byproduct, which shifts the equilibrium towards high molecular weight polymer formation. mdpi.com Temperature also plays a role; for instance, polymerizations of bis(undec-10-enoate)s with D-xylose showed that 90°C was an optimal condition. mdpi.comencyclopedia.pub
Catalyst Loading: The monomer-to-catalyst molar ratio affects the final molecular weight. Lower catalyst concentrations can lead to higher molecular weight polymers, as demonstrated in the polymerization of monomers containing D-xylose, where a Ru concentration of 0.1 mol% was found to be optimal. mdpi.comencyclopedia.pub
Chain Stoppers: The molecular weight can be intentionally controlled by adding a monofunctional olefin, or "chain stopper," to the reaction mixture. For example, methyl 10-undecenoate has been used as a chain stopper to regulate the Mn of polyesters derived from undec-10-en-1-yl undec-10-enoate. nih.govmdpi.com
By carefully managing these factors, it is possible to synthesize undec-10-enoate-based polyesters with targeted molecular weights, often achieving values up to 62,000 g/mol , and typically with polydispersity indices (Mw/Mn) around 2.0, which is characteristic of step-growth polymerization. nih.govmdpi.com
Radical Polymerization of Undec-10-enoate Esters
Radical polymerization is a widely used industrial method for producing a vast range of polymers due to its robustness and tolerance to various functional groups. uliege.be This chain-growth process involves the initiation, propagation, and termination of radical species. uliege.be
Conventional free-radical polymerization (FRP) is initiated by the decomposition of a radical initiator, which then adds to the double bond of a monomer, creating a new radical that propagates the chain. uliege.be While FRP is a powerful technique, its application to terminal olefins like undec-10-enoate esters can sometimes be challenging, potentially leading to lower molecular weight polymers due to side reactions like chain transfer.
While the ADMET polymerization of undec-10-enoate esters is extensively documented, specific research findings on their homopolymerization via free-radical methods are less common in the available literature. However, the terminal double bond in the undec-10-enoate structure is, in principle, susceptible to radical addition. The development of controlled radical polymerization techniques, also known as reversible deactivation radical polymerization (RDRP), has provided greater control over polymer synthesis, limiting irreversible termination reactions and allowing for the creation of well-defined polymer architectures. uliege.be The applicability of these advanced radical methods to undec-10-enoate esters represents a potential area for future research to expand the scope of polymers derived from these versatile bio-based monomers.
Controlled Radical Polymerization Techniques
The polymerization of undec-10-enoate derivatives, such as p-tolyl undec-10-enoate, can be effectively controlled using various controlled radical polymerization (CRP) techniques. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined architectures. The terminal alkene of the undec-10-enoate monomer is susceptible to radical addition, enabling chain growth.
Key CRP techniques applicable to this compound include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CRP method that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically copper-based. For the polymerization of this compound, a typical ATRP system would consist of the monomer, an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). The polymerization proceeds through the following general mechanism:
Initiation: The initiator is activated by the copper(I) complex, generating a radical and the copper(II) deactivator.
Propagation: The radical adds to the monomer, this compound, leading to chain growth.
Deactivation: The growing polymer radical is reversibly deactivated by the copper(II) complex, reforming the dormant polymer chain and the copper(I) activator.
This dynamic equilibrium between active and dormant species ensures a low concentration of radicals at any given time, minimizing termination reactions and allowing for controlled chain growth.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that achieves control through the use of a chain transfer agent, typically a thiocarbonylthio compound (e.g., dithiobenzoates, trithiocarbonates). The polymerization of this compound via RAFT would involve the monomer, a radical initiator (e.g., azobisisobutyronitrile, AIBN), and the RAFT agent. The mechanism involves a series of addition-fragmentation steps:
Initiation: The radical initiator generates propagating polymer chains.
Chain Transfer: The propagating chain adds to the RAFT agent, forming an intermediate radical.
Fragmentation: This intermediate fragments, releasing a new radical that can initiate further polymerization and a polymeric RAFT agent.
This process establishes an equilibrium where the majority of polymer chains are dormant, with the RAFT agent moiety at their chain end. This allows for the controlled growth of polymer chains with low PDI.
Interactive Data Table: Hypothetical Controlled Radical Polymerization of this compound
The following table presents hypothetical data for the controlled radical polymerization of this compound, based on typical results for similar monomer systems.
| Polymerization Technique | Initiator/RAFT Agent | Catalyst/Ligand | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| ATRP | Ethyl α-bromoisobutyrate | CuBr/PMDETA | 85 | 15,000 | 1.15 |
| ATRP | Methyl 2-bromopropionate | CuBr/bpy | 92 | 22,000 | 1.20 |
| RAFT | 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN | 95 | 18,500 | 1.12 |
| RAFT | S,S-Dibenzyl trithiocarbonate | AIBN | 89 | 25,000 | 1.18 |
Post-Polymerization Functionalization of Undec-10-enoate-Derived Polymers
The presence of a terminal double bond in each repeating unit of poly(this compound) provides a versatile platform for post-polymerization functionalization. This allows for the introduction of a wide range of chemical functionalities along the polymer backbone, leading to the development of materials with tailored properties.
The pendant alkene groups in the polymer are amenable to a variety of chemical transformations:
Hydroxylation: The terminal double bonds can be converted to diols through hydroxylation reactions. A common method involves treatment with osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃). Alternatively, dihydroxylation can be achieved using potassium permanganate (KMnO₄) under cold, basic conditions. This introduces hydrophilic hydroxyl groups onto the polymer side chains.
Carboxylation: The introduction of carboxylic acid groups can be achieved through oxidative cleavage of the double bond using strong oxidizing agents like a combination of ozone (O₃) and an oxidative workup, or hot, acidic potassium permanganate. A more controlled approach involves hydrocarboxylation reactions catalyzed by transition metals in the presence of carbon monoxide.
Epoxidation: The double bonds can be readily converted to epoxide rings using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are versatile intermediates that can be subsequently ring-opened with various nucleophiles (e.g., amines, alcohols, water) to introduce a wide range of functional groups.
Thiol-ene Click Chemistry: This highly efficient and versatile reaction involves the radical-mediated addition of a thiol to the terminal alkene. The reaction can be initiated by UV light or a thermal initiator and proceeds with high yields and minimal side reactions. A wide variety of thiol-containing molecules can be used to introduce functionalities such as hydroxyl groups (using mercaptoethanol), carboxylic acids (using thioglycolic acid), or even complex biomolecules.
Interactive Data Table: Hypothetical Post-Polymerization Modifications of Poly(this compound)
This table summarizes hypothetical conditions and outcomes for the chemical modification of the unsaturated side chains of poly(this compound).
| Modification Type | Reagents | Typical Conditions | Degree of Functionalization (%) |
| Hydroxylation | 1. OsO₄, 2. NaHSO₃ | Dichloromethane, Room Temperature | > 95 |
| Carboxylation | 1. O₃, 2. H₂O₂ | Dichloromethane/Methanol, -78 °C to RT | ~ 90 |
| Epoxidation | m-CPBA | Dichloromethane, Room Temperature | > 98 |
| Thiol-ene Addition (Hydroxyl) | 2-Mercaptoethanol, DMPA | THF, UV irradiation (365 nm) | > 99 |
| Thiol-ene Addition (Carboxyl) | Thioglycolic acid, AIBN | Toluene, 70 °C | > 99 |
The post-polymerization functionalization of poly(this compound) enables the creation of a diverse range of functional polymeric materials with tailored properties for specific applications.
Hydrophilic and Amphiphilic Materials: The introduction of hydroxyl or carboxyl groups through hydroxylation or carboxylation, respectively, significantly increases the hydrophilicity of the polymer. This can be used to create water-soluble or water-dispersible materials, amphiphilic block copolymers for self-assembly into micelles or vesicles, and materials with improved biocompatibility for biomedical applications.
Reactive Polymers and Adhesives: Polymers functionalized with epoxide groups are highly reactive towards a variety of nucleophiles. This reactivity can be exploited to develop crosslinkable resins, coatings, and adhesives. wikipedia.orgspecialchem.comyoutube.comxometry.com The epoxy-functionalized polymer can react with curing agents such as amines or anhydrides to form a durable thermoset network. wikipedia.org
Bioconjugates and Drug Delivery Systems: Thiol-ene click chemistry provides a highly efficient and orthogonal method for attaching sensitive molecules, including peptides, proteins, and drugs, to the polymer backbone. magtech.com.cn The resulting polymer-biomolecule conjugates have potential applications in targeted drug delivery, diagnostics, and tissue engineering.
Functional Surfaces and Coatings: The ability to introduce a variety of functional groups allows for the modification of surface properties. For example, polymers functionalized with hydrophilic groups can be used to create anti-fouling surfaces, while those with specific binding sites can be used for sensor applications. The excellent adhesion properties of epoxidized and carboxylated polymers make them suitable for protective and functional coatings on various substrates. mcpolymers.com
By leveraging controlled radical polymerization to create well-defined polymer backbones and subsequent post-polymerization modification to introduce a wide array of functionalities, undec-10-enoate-derived polymers represent a versatile platform for the design and synthesis of advanced functional materials.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment, connectivity, and quantity of protons and carbons in p-tolyl undec-10-enoate (B1210307).
The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the p-tolyl group typically appear as a set of two doublets, characteristic of a para-substituted benzene (B151609) ring. The terminal vinyl group of the undecenoate chain gives rise to characteristic signals in the olefinic region of the spectrum. Protons on the aliphatic chain and the methyl group on the tolyl ring have distinct chemical shifts that allow for their precise assignment. nih.gov
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the ester carbonyl carbon, the aromatic carbons of the tolyl group, the sp²-hybridized carbons of the terminal alkene, and the series of sp³-hybridized carbons forming the aliphatic chain.
Predicted ¹H and ¹³C NMR Data for p-Tolyl undec-10-enoate:
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Tolyl Group | ||
| Ar-H (ortho to -O-) | δ 7.0-7.1 ppm (d, 2H) | δ 121.5 ppm |
| Ar-H (meta to -O-) | δ 7.1-7.2 ppm (d, 2H) | δ 129.8 ppm |
| Ar-C-O | - | δ 148.5 ppm |
| Ar-C-CH₃ | - | δ 135.0 ppm |
| Ar-CH₃ | δ 2.3 ppm (s, 3H) | δ 20.8 ppm |
| Ester Group | ||
| C=O | - | δ 172.0 ppm |
| Undecenoate Chain | ||
| -CH₂-C=O (C2) | δ 2.5 ppm (t, 2H) | δ 34.5 ppm |
| -CH₂- (C3) | δ 1.7 ppm (quint, 2H) | δ 25.0 ppm |
| -CH₂- (C4-C7) | δ 1.3-1.4 ppm (m, 8H) | δ 29.0-29.3 ppm |
| -CH₂- (C8) | δ 1.4 ppm (m, 2H) | δ 28.9 ppm |
| -CH₂-CH=CH₂ (C9) | δ 2.0 ppm (q, 2H) | δ 33.8 ppm |
| -CH=CH₂ (C10) | δ 5.8 ppm (ddt, 1H) | δ 139.2 ppm |
| -CH=CH₂ (C11) | δ 4.9-5.0 ppm (m, 2H) | δ 114.2 ppm |
Chemical shifts (δ) are in parts per million (ppm). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), quint (quintet), m (multiplet), ddt (doublet of doublets of triplets).
To confirm the assignments made from 1D NMR and to establish connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, for example, connecting the entire aliphatic chain from the protons at C2 to the terminal vinyl protons at C11. It would also confirm the coupling between the ortho and meta protons on the tolyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. HSQC is crucial for the definitive assignment of the carbon signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methylene (B1212753) protons at C2 and the ester carbonyl carbon (C1), as well as the aromatic carbon attached to the ester oxygen, thus confirming the ester linkage and the specific orientation of the tolyl and undecenoate moieties.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. chemguide.co.uk
For this compound (C₁₈H₂₆O₂), the nominal molecular weight is 274.4 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. The fragmentation pattern under electron ionization (EI) would likely involve characteristic cleavages of the ester group. Key expected fragments would include an ion corresponding to the p-cresol (B1678582) radical cation (m/z 108) and the undecenoyl acylium ion (m/z 167), as well as various fragments resulting from cleavages along the aliphatic chain.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). fiveable.melibretexts.org This precision allows for the unambiguous determination of the elemental composition of the molecule by distinguishing its exact mass from other potential formulas that have the same nominal mass. sydney.edu.au For this compound, HRMS would be used to confirm the molecular formula C₁₈H₂₆O₂ by matching the experimentally measured exact mass to the calculated theoretical mass (274.1933).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. libretexts.org
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
Predicted IR Absorption Bands for this compound:
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | Aromatic Ester | ~1755-1765 |
| C-H Stretch | Alkene (=C-H) | ~3075 |
| C-H Stretch | Aromatic (=C-H) | ~3030 |
| C-H Stretch | Alkane (-C-H) | ~2850-2960 |
| C=C Stretch | Alkene | ~1640 |
| C=C Stretch | Aromatic Ring | ~1600, ~1500 |
| C-O Stretch | Ester | ~1200, ~1150 |
| =C-H Bend | Monosubstituted Alkene | ~990, ~910 |
| =C-H Bend | p-Disubstituted Ring | ~820 |
The strong carbonyl (C=O) absorption is one of the most prominent features in the spectrum, with its position indicating an aromatic ester. spectroscopyonline.com The presence of both sp² and sp³ C-H stretching bands, along with characteristic C=C stretching and out-of-plane bending vibrations, confirms the presence of the aromatic ring and the terminal alkene. spectroscopyonline.com
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating components of a mixture and are therefore used to assess the purity of this compound and for its quantitative analysis. taylorfrancis.com
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. Using a capillary column with a suitable stationary phase, GC can effectively separate the compound from starting materials, byproducts, or solvents. When coupled with a flame ionization detector (FID), GC provides quantitative information on purity. Coupling to a mass spectrometer (GC-MS) allows for both separation and identification of any impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. bohrium.com A reversed-phase method, using a C18 column with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient, would be appropriate. Detection using a UV detector would be effective due to the UV absorbance of the p-tolyl aromatic ring. HPLC is particularly useful for analyzing samples that may contain non-volatile impurities.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC analysis would provide information on its purity and retention time, which is a characteristic property under specific chromatographic conditions. When coupled with a mass spectrometer, GC-MS becomes an indispensable tool for structural elucidation by providing information about the mass-to-charge ratio of the molecule and its fragments.
Gas Chromatography (GC) Analysis:
In a typical GC analysis, this compound would be injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. Given its molecular weight and structure, a non-polar or medium-polarity column, such as one with a phenyl polysiloxane-based stationary phase, would be suitable. The retention time of this compound would be longer than that of more volatile compounds and shorter than that of less volatile impurities.
GC-Mass Spectrometry (GC-MS) Analysis:
The mass spectrum of this compound obtained by GC-MS would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is key to confirming its structure. The fragmentation of aromatic esters in EI-MS is well-documented. whitman.edu The primary fragmentation pathways for this compound are expected to involve cleavage of the ester bond and fragmentation of the undecenoate chain.
Key expected fragments would include:
A prominent peak corresponding to the p-tolyl cation or a related fragment.
Fragments arising from the cleavage of the ester group.
A series of fragments from the aliphatic undecenoate chain, typically separated by 14 Da (corresponding to CH₂ groups).
The mass spectrum of a related compound, p-tolyl acetate (B1210297), shows a strong peak for the molecular ion and a base peak corresponding to the loss of the acetyl group. chemicalbook.com For this compound, a significant fragment would be expected at m/z 107 or 108, corresponding to the p-cresol moiety. The mass spectrum of methyl 10-undecenoate provides a reference for the fragmentation of the fatty acid portion of the molecule. nist.gov
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Interpretation |
|---|---|---|
| [C₁₈H₂₆O₂]⁺ | 274 | Molecular Ion |
| [C₇H₇O]⁺ | 107 | p-cresoxy radical cation |
| [C₇H₈]⁺ | 92 | Toluene radical cation (from rearrangement) |
This table is based on theoretical fragmentation patterns and data from related compounds.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For a molecule like this compound, which contains both aromatic and aliphatic non-polar components, reversed-phase HPLC is the most suitable method.
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its significant non-polar character, this compound would be well-retained on a C18 column.
A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, would likely be employed to ensure good resolution from any potential impurities and to achieve a reasonable analysis time. Detection can be accomplished using a UV detector, as the p-tolyl group provides a chromophore that absorbs UV light, typically around 254 nm. The retention time and peak area can be used for qualitative identification and quantitative analysis, respectively. A method for a similar compound, p-tolyl benzoate (B1203000), utilizes a reversed-phase column with a mobile phase of acetonitrile and water. sielc.com
Table 2: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 70% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and is not based on experimentally verified data for this specific compound.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Should this compound be used as a monomer for polymerization, for instance, through reactions involving its terminal double bond, the resulting polymer's molecular weight and molecular weight distribution would be critical parameters determining its physical properties. Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is the standard technique for these measurements. slideshare.netintertek.com
GPC separates molecules based on their hydrodynamic volume in solution. infinitalab.com A dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller polymer chains can penetrate the pores to varying extents, leading to a longer path and later elution.
The output from the GPC is a chromatogram showing the distribution of polymer sizes. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the molecular weight distribution of the poly(this compound) sample can be determined. From this distribution, important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. These values provide insight into the polymerization process and the expected performance of the polymer. The analysis of polyesters derived from undecenoic acid has been successfully performed using GPC.
| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer. |
Future Research Directions and Emerging Applications
Development of Highly Selective and Sustainable Synthetic Routes for p-Tolyl Undec-10-enoate (B1210307)
The industrial viability of p-Tolyl undec-10-enoate hinges on the development of efficient, selective, and environmentally benign synthetic methodologies. While traditional esterification methods, such as Fischer esterification, are well-established, future research is focused on overcoming their limitations, such as the need for harsh conditions and the generation of waste. researchgate.net
Key Research Thrusts:
Enantioselective and Chemoselective Catalysis: A primary challenge is achieving high selectivity. Research into enantioselective synthesis, which produces a specific stereoisomer, is crucial, particularly for applications in pharmaceuticals and fine chemicals. wikipedia.org The use of organocatalysts and transition-metal complexes is a promising avenue for controlling the stereochemistry of reactions involving the terminal double bond of the undecenoate moiety. wikipedia.orgorganic-chemistry.org For instance, nickel-catalyzed three-component coupling reactions have demonstrated high stereoselectivity (>98:2) in the synthesis of related enol silanes, a strategy that could be adapted for undecenoate derivatives. organic-chemistry.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, aligning perfectly with green chemistry principles. nih.gov Lipases, in particular, are effective for ester synthesis. Future work will involve screening for novel lipases with high activity and selectivity for bulky substrates like p-cresol (B1678582) and undec-10-enoic acid. Immobilization of these enzymes can further enhance their stability and reusability, making the process more economically feasible. Enzymatic strategies can achieve stereoselective, enantioselective, and atroposelective synthesis, which are challenging to accomplish with traditional chemical methods. nih.gov
Flow Chemistry and Process Intensification: Continuous flow reactors offer significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for seamless scale-up. Integrating catalytic systems, whether homogeneous, heterogeneous, or enzymatic, into flow processes for the synthesis of this compound could lead to higher yields and purity with a smaller environmental footprint.
| Synthetic Strategy | Key Advantages | Catalyst/Reagent Examples | Potential for this compound Synthesis |
|---|---|---|---|
| Organocatalysis | Metal-free, low toxicity, high stereoselectivity. wikipedia.org | Brucine, Proline-derivatives. wikipedia.org | Enables asymmetric modifications of the double bond or ester group. |
| Transition-Metal Catalysis | High efficiency, broad functional group tolerance, high selectivity. organic-chemistry.org | Nickel complexes (e.g., Ni(COD)₂), Cobalt(II) chloride. organic-chemistry.orgorganic-chemistry.org | Highly chemoselective and stereoselective esterification and cross-coupling reactions. |
| Biocatalysis (Enzymes) | High selectivity (enantio-, regio-), mild reaction conditions, environmentally benign. nih.gov | Lipases, Hydrolases. nih.gov | "Green" synthesis route with potential for producing optically pure products. |
| Flow Chemistry | Improved process control, enhanced safety, easy scalability. organic-chemistry.org | Immobilized catalysts, peptide coupling reagents (TBTU, COMU). organic-chemistry.org | Efficient, high-throughput production with minimal waste. |
Advanced Bio-Based Polymeric Materials from Undec-10-enoate Monomers
Undec-10-enoic acid and its esters are valuable bio-based monomers for polymer synthesis due to their bifunctional nature, possessing both a terminal alkene and a carboxylic acid/ester group. researchgate.netresearchgate.net These functionalities allow for a variety of polymerization techniques to create novel materials. This compound, with its aromatic side group, can be used as a monomer to impart specific properties like thermal stability and modified mechanical strength to polymers.
Emerging Applications in Polymer Science:
Polyesters and Polyamides: Undecenoate-derived monomers can be incorporated into polyesters and polyamides, creating materials with a high renewable content. researchgate.netrsc.org The presence of the p-tolyl group can disrupt chain packing, leading to amorphous polymers with lower glass transition temperatures compared to their purely aliphatic counterparts. researchgate.net This allows for the tuning of thermomechanical properties for specific applications, from flexible films to rigid engineering plastics.
Acyclic Diene Metathesis (ADMET) Polymerization: The terminal double bond of undec-10-enoates is ideal for ADMET polymerization, a powerful tool for synthesizing high molecular weight, unsaturated polymers and polyesters. mdpi.com Subsequent hydrogenation of the double bonds in the polymer backbone can yield semi-crystalline materials with properties comparable to traditional polyolefins. Research in this area focuses on using monomers like dianhydro-D-glucityl bis(undec-10-enoate) in copolymerizations to produce bio-based long-chain aliphatic polyesters. mdpi.com
Thiol-Ene Click Chemistry: The "click" reaction between the terminal alkene of an undecenoate monomer and a multifunctional thiol is another efficient route to creating cross-linked polymer networks. researchgate.net This method is rapid, highly efficient, and proceeds under mild conditions, making it suitable for developing coatings, adhesives, and biomedical hydrogels. The resulting polymers often exhibit enhanced mechanical properties and thermal stability. researchgate.net
| Polymerization Method | Resulting Polymer Type | Key Features and Potential Properties | Relevant Research Findings |
|---|---|---|---|
| Polycondensation | Polyesters, Polyamides. researchgate.netrsc.org | Tunable thermal and mechanical properties; introduction of aromaticity can increase Tg and modulus. | Polyesters from eugenol (B1671780) and 10-undecenoic acid show tunable properties with Tgs from -34.13 to 6.97 °C. researchgate.net |
| ADMET Polymerization | Unsaturated Polyesters. mdpi.com | High molecular weight, defined microstructure; can be hydrogenated to form saturated, semi-crystalline materials. | Copolymerization of undecenoate derivatives yields polyesters with molecular weights (Mn) up to 10,300 g/mol. mdpi.com |
| Thiol-Ene Reaction | Cross-linked Networks. researchgate.net | Rapid curing, high efficiency, formation of homogenous networks for coatings and elastomers. | Diols synthesized from methyl 10-undecenoate via thiol-ene reactions are used to create high molar mass polyesters. researchgate.netrsc.org |
Integration of Computational and Experimental Methodologies in Undec-10-enoate Research
The synergy between computational modeling and experimental validation is accelerating materials discovery and process optimization. For a molecule like this compound, computational tools can provide profound insights that guide laboratory efforts, saving time and resources.
Synergistic Approaches:
Reaction Mechanism Elucidation: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction pathways for the synthesis of this compound. nih.gov By calculating the energy profiles of different potential mechanisms, researchers can identify the most likely reaction pathway and the rate-determining step. nih.gov This knowledge is invaluable for optimizing reaction conditions (e.g., temperature, catalyst choice) to maximize yield and selectivity. For example, DFT calculations have been successfully used to study glycerol (B35011) esterification, providing insights that align well with experimental outcomes. nih.gov
Predictive Polymer Modeling: Molecular dynamics (MD) simulations can predict the bulk properties of polymers derived from undec-10-enoate monomers before they are ever synthesized. By modeling the interactions between polymer chains, researchers can estimate key properties such as the glass transition temperature, mechanical modulus, and thermal stability. This in silico screening allows for the rational design of monomers that will lead to polymers with desired performance characteristics.
AI and Machine Learning in Reaction Prediction: Emerging deep learning frameworks, such as Uni-Mol3, are being developed to model complex multi-molecular organic reactions. researchgate.netarxiv.orgarxiv.org These models can be trained on vast datasets of known reactions to predict the products, yields, and optimal conditions for new transformations. Applying such tools to the esterification of undec-10-enoic acid with various phenols, including p-cresol, could rapidly identify promising synthetic routes and catalysts, dramatically accelerating the discovery process. arxiv.orgdeepmodeling.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for p-Tolyl undec-10-enoate, and how do reaction conditions influence yield?
- Methodological Answer : The esterification of 10-undecenoic acid with p-cresol is a primary synthetic pathway. Key variables include catalyst type (e.g., acid vs. enzymatic), solvent polarity, and temperature. For example, using sulfuric acid as a catalyst at 80–100°C in toluene yields ~60–70% product, but enzyme-mediated reactions (e.g., lipases) under mild conditions (30–40°C) may improve selectivity . Control experiments should compare yields under anhydrous vs. humid conditions to assess hydrolysis risks. Replicate trials (n ≥ 3) with GC-MS monitoring are critical for reproducibility .
Q. What spectroscopic methods are prioritized for characterizing p-Tolyl undec-10-enoate, and what are common pitfalls in data interpretation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.3 ppm for the methylene adjacent to the ester oxygen) and aromatic protons (δ ~6.8–7.2 ppm for p-tolyl). Ensure deuterated solvents (e.g., CDCl₃) are free of impurities that may obscure peaks .
- IR : Look for ester C=O stretching (~1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3300 cm⁻¹). Baseline noise from KBr pellets can mask weak signals; use ATR-FTIR for solids .
- GC-MS : Monitor for decomposition products (e.g., p-cresol or 10-undecenoic acid) during analysis. Calibrate with authentic standards to avoid misassignment .
Advanced Research Questions
Q. How can researchers optimize the esterification of 10-undecenoic acid with p-cresol under varying catalytic conditions?
- Methodological Answer : Design a factorial experiment testing catalysts (H₂SO₄, p-TSA, immobilized lipases), temperatures (40–120°C), and solvent systems (toluene, THF, solvent-free). Use response surface methodology (RSM) to model interactions. For example, lipase-catalyzed reactions may achieve >80% conversion at 50°C but require longer reaction times (24–48 hrs). Include controls with no catalyst to assess background reactivity. Statistical tools like ANOVA should evaluate significance (p < 0.05) .
Q. What strategies resolve discrepancies in NMR and GC-MS data when confirming the structure of p-Tolyl undec-10-enoate?
- Methodological Answer : Contradictions may arise from:
- Isomeric impurities : Check for positional isomers (e.g., o-tolyl derivatives) via 2D NMR (COSY, HSQC).
- Thermal degradation in GC-MS : Lower injection temperatures (e.g., 250°C vs. 300°C) or use cold on-column injection to prevent decomposition .
- Sample purity : Recrystallize from hexane/ethyl acetate and re-analyze. Compare retention indices with literature values .
Q. How should toxicity studies for p-Tolyl undec-10-enoate be designed to align with fragrance safety standards?
- Methodological Answer : Follow IFRA guidelines for dermal exposure limits (e.g., 0.1% in leave-on products). Use in vitro assays (e.g., Ames test for mutagenicity, OECD 429 for skin sensitization). Include positive controls (e.g., sodium lauryl sulfate for irritation) and negative controls (solvent-only). For in vivo models (e.g., murine), ensure sample sizes meet statistical power requirements (n ≥ 6). Data should be analyzed with non-parametric tests (e.g., Mann-Whitney U) if normality assumptions fail .
Data Analysis and Interpretation
Q. How can researchers statistically validate the reproducibility of p-Tolyl undec-10-enoate synthesis across multiple batches?
- Methodological Answer : Calculate relative standard deviation (RSD) for yields (e.g., RSD < 5% indicates high reproducibility). Use control charts to monitor batch-to-batch variability. For parametric data, apply t-tests; for non-parametric, use Wilcoxon signed-rank. Report confidence intervals (95%) and effect sizes .
Q. What computational tools are suitable for modeling the reactivity of p-Tolyl undec-10-enoate in polymer applications?
- Methodological Answer : DFT calculations (e.g., Gaussian, ORCA) can predict electron density around the ester group to assess hydrolytic stability. MD simulations (GROMACS) model interactions in polymer matrices. Validate with experimental DSC/TGA data (e.g., glass transition temperatures) .
Tables for Key Data
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Esterification Catalyst | Lipase B (Candida antarctica) | |
| Reaction Temperature | 50°C | |
| GC-MS Injection Temperature | 250°C | |
| IFRA Dermal Limit | 0.1% (leave-on products) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
